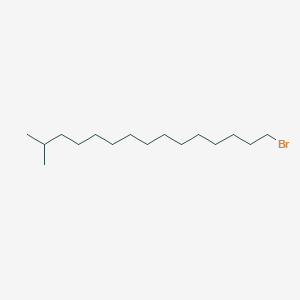
Pentadecane, 1-bromo-14-methyl-
Vue d'ensemble
Description
Pentadecane, 1-bromo-14-methyl- is a useful research compound. Its molecular formula is C16H33Br and its molecular weight is 305.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentadecane, 1-bromo-14-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentadecane, 1-bromo-14-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Pentadecane, 1-bromo-14-methyl-, has been investigated for its potential biological activities:
- Antimicrobial Properties : Research indicates that brominated alkanes exhibit antimicrobial effects. Studies suggest that compounds with similar structures can inhibit the growth of various microorganisms, including bacteria and fungi.
- Cytotoxicity Studies : Some halogenated compounds have shown cytotoxic effects against cancer cell lines. For instance, derivatives of pentadecane have been tested for their ability to induce cell death in cancer cells, suggesting further exploration for therapeutic applications .
Material Science
The compound is utilized in the development of surfactants and emulsifiers due to its hydrophobic characteristics:
- Surfactant Applications : The long hydrocarbon chain allows it to effectively reduce surface tension in aqueous solutions, making it useful in formulations for detergents and personal care products.
- Polymer Chemistry : Brominated compounds like pentadecane are often used as intermediates in the synthesis of polymers with specific properties, including enhanced thermal stability and flame retardancy.
Environmental Studies
Pentadecane, 1-bromo-14-methyl-, is also relevant in environmental chemistry:
- Biodegradability Studies : Investigations into the degradation pathways of brominated alkanes help assess their environmental impact. Understanding how these compounds break down can inform risk assessments related to pollution.
- Volatile Organic Compounds (VOCs) : Research has identified pentadecane as a VOC that may serve as a biomarker for certain diseases. Its presence in biological samples can indicate metabolic changes associated with conditions such as renal cell carcinoma .
Case Studies and Research Findings
Several studies have highlighted the potential applications of Pentadecane, 1-bromo-14-methyl-:
- A study demonstrated that halogenated compounds displayed stronger antibacterial effects compared to their non-halogenated counterparts when tested against various microorganisms.
- Another investigation revealed that certain brominated derivatives exhibited cytotoxic activity against cancer cell lines such as HeLa and MCF-7, indicating potential applications in cancer therapy .
Propriétés
Numéro CAS |
69001-51-0 |
|---|---|
Formule moléculaire |
C16H33Br |
Poids moléculaire |
305.34 g/mol |
Nom IUPAC |
1-bromo-14-methylpentadecane |
InChI |
InChI=1S/C16H33Br/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h16H,3-15H2,1-2H3 |
Clé InChI |
FTKOIBBYEGBFSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCBr |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













